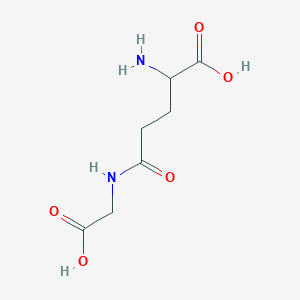

gamma-Glutamylglycine

概要

準備方法

合成経路と反応条件

H-γ-D-グルタミルグリシンの合成は通常、D-グルタミン酸とグリシンのカップリングを伴います。これは、固相ペプチド合成(SPPS)または液相合成などの標準的なペプチド合成技術によって達成できます。 反応条件には、しばしばカルボジイミド(例:DCCまたはEDC)などのカップリング試薬と、ペプチド結合の形成を促進するHOBtまたはHOAtなどの活性化剤の使用が含まれます .

工業的製造方法

H-γ-D-グルタミルグリシンの工業的製造には、自動ペプチド合成機を使用した大規模なペプチド合成が伴う場合があります。これらのマシンは、成長中のペプチド鎖にアミノ酸を順番に追加することで、ペプチドを効率的に生成できます。 このプロセスは、高収率と高純度のために最適化されており、目的の生成物を単離するために、高速液体クロマトグラフィー(HPLC)などの精製手順が含まれることがよくあります .

化学反応の分析

反応の種類

H-γ-D-グルタミルグリシンは、次のようなさまざまな化学反応を受けることができます。

酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体の形成につながる可能性があります。

還元: 還元反応は、酸化された形態を還元された状態に戻すことができます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、酸化剤(過酸化水素または過マンガン酸カリウムなど)と、還元剤(水素化ホウ素ナトリウムなど)が含まれます。 置換反応には、目的の変換に応じて、求核剤または求電子剤が含まれる場合があります .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化された誘導体を生成する可能性がある一方、還元は元の化合物を再生できます。 置換反応は、さまざまな置換された誘導体を生成する可能性があります .

科学研究への応用

H-γ-D-グルタミルグリシンには、次のようないくつかの科学研究への応用があります。

化学: ペプチド合成と反応の研究におけるモデル化合物として使用されます。

生物学: この化合物は、シナプス伝達と神経生理学を理解するために重要なAMPA受容体の活性を調節する役割について研究されています.

医学: H-γ-D-グルタミルグリシンに関する研究は、さまざまな神経疾患に関与するAMPA受容体を標的とする治療薬の開発に貢献しています.

科学的研究の応用

Biochemical Functions and Mechanisms

Neurotransmitter Modulation

γ-GG has been studied for its role in modulating neurotransmitter systems. It acts as a competitive antagonist at glutamate receptors, influencing synaptic transmission and plasticity. Research indicates that γ-GG can inhibit excitatory neurotransmission, which may have implications for neurological disorders characterized by excessive glutamate signaling .

Metabolic Profiling in Disease

Recent metabolomic studies have identified γ-glutamyl amino acids, including γ-GG, as potential biomarkers for various cancers. In a study analyzing serum metabolites associated with lethal prostate cancer, γ-GG was found to correlate with increased risk, highlighting its potential as a diagnostic marker .

Industrial Applications

Biocatalysis

Gamma-glutamyl transpeptidase (GGT), the enzyme that catalyzes the synthesis of γ-GG, is being explored for its industrial applications in green chemistry. GGT facilitates the production of bioactive peptides and compounds through enzymatic processes that are more sustainable compared to traditional chemical methods . This enzyme's ability to synthesize γ-glutamyl compounds makes it valuable in food technology and pharmaceuticals.

Clinical Applications

Diagnostic Marker for Diseases

GGT is recognized as a diagnostic marker for liver diseases and various cancers. Elevated levels of GGT in serum can indicate pathological conditions, making it a crucial component in clinical diagnostics . The use of γ-glutamyl-[1-13C]glycine in non-invasive imaging techniques has shown promise for monitoring glioblastoma, demonstrating its relevance in cancer diagnostics .

Table 1: Summary of Research Findings on gamma-Glutamylglycine Applications

作用機序

H-γ-D-グルタミルグリシンは、AMPA受容体に競合的に結合することで作用し、中枢神経系の主要な興奮性神経伝達物質であるグルタミン酸の作用を阻害します。 この阻害は、興奮性シナプス伝達を減少し、これはコンテキストに応じてさまざまな生理学的効果をもたらす可能性があります .

類似の化合物との比較

類似の化合物

γ-L-グルタミルグリシン: 構造は似ていますが、グルタミン酸残基の立体化学が異なります。

γ-グルタミルシステイン: グリシンの代わりにシステインが含まれており、生物学的活性に違いが生じます.

独自性

H-γ-D-グルタミルグリシンは、その特定の立体化学とAMPA受容体の競合的拮抗薬としての役割により、独自性があります。 これは、異なる生物学的標的と活性を有する可能性のある他のγ-グルタミルペプチドと区別されます .

類似化合物との比較

Similar Compounds

Gamma-L-glutamylglycine: Similar in structure but differs in the stereochemistry of the glutamic acid residue.

Gamma-glutamylcysteine: Contains cysteine instead of glycine, leading to different biological activities.

Uniqueness

H-GAMMA-D-GLU-GLY-OH is unique due to its specific stereochemistry and its role as a competitive antagonist of AMPA receptors. This distinguishes it from other gamma-glutamyl peptides, which may have different biological targets and activities .

生物活性

Gamma-Glutamylglycine (γ-Glu-Gly) is a dipeptide formed from the amino acids glutamate and glycine. It plays significant roles in various biological processes, particularly in the context of cellular metabolism, oxidative stress, and neurogenesis. This article explores the biological activity of γ-Glu-Gly, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is part of the gamma-glutamyl cycle, which is crucial for the synthesis and regulation of glutathione (GSH), a key antioxidant in the body. The compound is involved in various metabolic pathways and has been shown to influence cellular functions related to oxidative stress and inflammation.

1. Role in Neurogenesis

Research indicates that γ-Glu-Gly is involved in neurogenesis through its interaction with specific enzymes. For instance, studies have demonstrated that Botch, a γ-glutamyl cyclotransferase, can deglycinate Notch1 by cleaving γ-Glu-Gly. This process inhibits Notch1 signaling, which is essential for regulating neurogenesis .

2. Antioxidant Activity

As a precursor to glutathione synthesis, γ-Glu-Gly contributes to cellular defense against oxidative stress. Elevated levels of glutathione are associated with reduced oxidative damage, which is critical in various pathological conditions including neurodegenerative diseases .

3. Impact on Cystine Transport

In human pancreatic duct cells, γ-Glu-Gly has been shown to inhibit cystine transport significantly. This inhibition suggests a regulatory role in amino acid uptake mechanisms that are vital for maintaining cellular redox balance and supporting GSH synthesis .

Case Study 1: Neurogenesis Regulation

A study involving embryonic neurogenesis found that the absence of Botch's GGCT activity led to increased Notch1 signaling and impaired neurogenesis. The introduction of γ-Glu-Gly restored normal signaling pathways, highlighting its regulatory role in neural development .

Case Study 2: Oxidative Stress Response

In a cohort study examining oxidative stress markers, participants with higher levels of γ-Glu-Gly showed improved antioxidant defenses. This correlation underscores its potential as a biomarker for assessing oxidative stress-related diseases .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Neurogenesis Regulation | Inhibition of Notch1 signaling | |

| Antioxidant Activity | Increased GSH levels | |

| Cystine Transport | Inhibition by γ-Glu-Gly |

Mechanistic Insights

The mechanisms through which γ-Glu-Gly exerts its biological effects include:

- Modulation of Enzyme Activity : By influencing the activity of γ-glutamyl transferase (GGT) and other enzymes in the gamma-glutamyl cycle.

- Regulation of Cellular Signaling : Through its interactions with receptors involved in calcium signaling and other pathways that affect cell proliferation and survival.

特性

IUPAC Name |

2-amino-5-(carboxymethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c8-4(7(13)14)1-2-5(10)9-3-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIJGUBIMXQCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1948-29-4 | |

| Record name | gamma-Glutamylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-L-.gamma.-glutamyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone:

ANone: The provided research doesn't directly address the material compatibility or stability of γ-Glutamylglycine under various conditions. Further research is needed to evaluate its suitability for specific applications and its behavior in different environments.

A: The provided research primarily focuses on γ-Glutamylglycine as a metabolite and product of enzymatic reactions, particularly within the gamma-glutamyl cycle. [] There isn't sufficient evidence to suggest inherent catalytic properties or direct applications of γ-Glutamylglycine itself based on these studies.

A: The provided research primarily focuses on γ-Glutamylglycine's role as a naturally occurring dipeptide within metabolic pathways. [] There isn't sufficient information to establish a comprehensive SAR profile or analyze the impact of structural modifications on its activity.

ANone: The research papers provided don't specifically address stability and formulation strategies for γ-Glutamylglycine. Further research is needed to understand its stability profile and develop suitable formulations if required for specific applications.

ANone: The research provided doesn't offer specific insights into the PK/PD profile or in vivo activity of γ-Glutamylglycine. Further investigation is necessary to elucidate its absorption, distribution, metabolism, excretion, and potential therapeutic effects.

ANone: The provided research doesn't describe studies directly investigating the therapeutic efficacy of γ-Glutamylglycine in cellular or animal models. Further research is necessary to assess its potential therapeutic benefits.

ANone: The available research doesn't provide insights into resistance mechanisms related to γ-Glutamylglycine. Further investigations are needed to assess potential resistance development and cross-resistance patterns if it were to be considered as a therapeutic agent.

ANone: The provided research doesn't present specific toxicological data for γ-Glutamylglycine. While it's a naturally occurring metabolite, comprehensive toxicological studies are essential to evaluate its safety profile, potential adverse effects, and long-term consequences.

ANone: The provided research focuses on the endogenous role of γ-Glutamylglycine and doesn't explore targeted drug delivery approaches. Further investigations are needed to assess its potential as a therapeutic agent and develop efficient delivery methods.

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry, is commonly employed for the analysis of dipeptides like γ-Glutamylglycine. [, ] These techniques offer high sensitivity and selectivity, enabling researchers to identify and quantify these compounds in complex biological matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。